N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
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Description
N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C18H19ClN6O3 and its molecular weight is 402.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Properties
- Heterocyclic 1,2,4-triazoles, such as the one , are of significant interest due to their diverse biological properties. The synthesis of novel triazole derivatives is an active area of research, aimed at developing compounds with potential pharmacological activities. For example, Karpina et al. (2019) developed methods for synthesizing 1,2,4-triazolo[4,3-a]pyridine-3-yl acetamides, highlighting the diverse synthetic pathways and potential biological activities of these compounds (Karpina et al., 2019).
Antiproliferative Activities
- Some triazole derivatives have shown remarkable antiproliferative effects. For instance, Wang et al. (2015) studied N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide and its analogs for their antiproliferative activities against human cancer cell lines. Their findings suggested potential anticancer applications for these compounds (Wang et al., 2015).
Antimicrobial Activities
- Research has also been conducted on the antimicrobial potential of triazole derivatives. For example, Prakash et al. (2011) synthesized a series of new triazole derivatives and tested them for antimicrobial activity, demonstrating the potential of these compounds as potent antimicrobial agents (Prakash et al., 2011).
Herbicidal Activity
- Triazole derivatives have been explored for their herbicidal properties as well. Moran (2003) prepared N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which exhibited excellent herbicidal activity on a broad spectrum of vegetation (Moran, 2003).
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O3/c1-28-14-5-4-12(10-13(14)19)21-15(26)11-25-18(27)24-9-6-20-16(17(24)22-25)23-7-2-3-8-23/h4-6,9-10H,2-3,7-8,11H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSJPSPSQPVENJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCCC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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